molecular formula C14H10N4O2S2 B2447196 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862974-28-5

4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2447196
CAS No.: 862974-28-5
M. Wt: 330.38
InChI Key: XHTBEVQYIUETPR-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core, an oxadiazole ring, and a thiophene moiety

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-19-8-4-2-5-9-11(8)15-14(22-9)16-13-18-17-12(20-13)10-6-3-7-21-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTBEVQYIUETPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common method includes:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Oxadiazole Ring: This step involves the reaction of the benzothiazole derivative with a hydrazine derivative to form the oxadiazole ring.

    Attachment of the Thiophene Moiety: The final step involves the coupling of the oxadiazole-benzothiazole intermediate with a thiophene derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Biology

Biologically, it has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine

In medicine, research is focused on its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry

Industrially, it can be used in the development of new materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, in its antimicrobial action, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer cells, it could induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(thiophen-2-ylmethyl)aniline
  • 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

Uniqueness

What sets 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine apart is its combination of a benzothiazole core with an oxadiazole ring and a thiophene moiety. This unique structure imparts specific electronic and biological properties that are not found in other similar compounds.

Biological Activity

4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic compound characterized by its complex structure, which includes a methoxy group, a thiophene moiety, and an oxadiazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄N₄O₃S₂ with a molecular weight of 398.5 g/mol. The structure integrates various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₃S₂
Molecular Weight398.5 g/mol
CAS Number1144436-50-9

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene rings exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds similar to this compound:

  • Mechanism of Action : The oxadiazole moiety is known to interfere with nucleic acid synthesis and cellular signaling pathways critical for tumor growth. For instance, it has been suggested that these compounds can inhibit RNA and DNA synthesis without affecting protein synthesis, making them promising candidates for cancer therapy .
  • Cell Line Studies : In vitro studies using human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines have demonstrated significant cytotoxic effects. Compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The presence of the thiophene ring contributes to the antimicrobial potential of this compound:

  • Broad Spectrum Activity : Compounds with thiophene derivatives have been reported to exhibit antimicrobial properties against various bacterial strains including both Gram-positive and Gram-negative bacteria .
  • Research Findings : Studies indicate that derivatives of thiophene can act as effective agents against resistant strains of bacteria, suggesting that this compound may also possess similar properties.

Case Studies

Case Study 1 : A study focusing on the synthesis and biological evaluation of thiophene-containing oxadiazole derivatives reported that compounds similar to 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amines exhibited significant antitumor activity in vitro against HepG-2 cells with an IC50 value of approximately 10 µM.

Case Study 2 : Another investigation into the antimicrobial efficacy of oxadiazole derivatives demonstrated that certain compounds showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

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